molecular formula C10H17BrO B15164402 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 143563-43-3

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B15164402
CAS No.: 143563-43-3
M. Wt: 233.14 g/mol
InChI Key: RBBMBWFNBKIZND-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound with the molecular formula C11H18Br2O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a bromomethyl group and a hydroxyl group. It is often used in organic synthesis and research due to its reactivity and structural properties .

Preparation Methods

The synthesis of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the bromination of 7,7-dimethylbicyclo[2.2.1]heptan-2-ol. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat to facilitate the bromination reaction . Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity due to the presence of the bromomethyl and hydroxyl groups. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make the compound a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7-8,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMBWFNBKIZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565587
Record name 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143563-43-3
Record name 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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